Etoglucid

説明

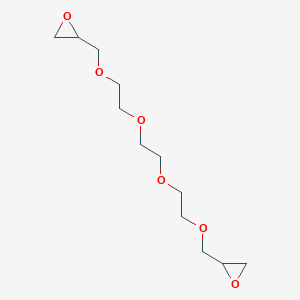

Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1(13-3-5-15-7-11-9-17-11)2-14-4-6-16-8-12-10-18-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMILHIMHKXVDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCCOCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862800 | |

| Record name | 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index], COLOURLESS LIQUID. | |

| Record name | Triethylene glycol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.27kPa: 195-197 °C | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.13 | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.0 | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1954-28-5 | |

| Record name | Triethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoglucid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoglucid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etoglucid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etoglucid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOGLUCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F9KUA0T4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15 - -11 °C | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Etoglucid: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoglucid, also known by its chemical name 1,2:15,16-diepoxy-4,7,10,13-tetraoxahexadecane and as Triethylene glycol diglycidyl ether, is a diepoxide compound that has been utilized as an alkylating antineoplastic agent. First prepared in 1962, it has seen application in chemotherapy, particularly in the treatment of bladder neoplasms.[1] Its cytotoxic effects are attributed to its ability to crosslink DNA, thereby disrupting cellular replication and transcription processes. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and mechanism of action of this compound, tailored for professionals in the fields of research, science, and drug development.

Discovery and Initial Synthesis

This compound was first synthesized in 1962.[1] The primary synthetic route to this compound and other diglycidyl ethers involves the reaction of a diol with an epihalogenohydrin, such as epichlorohydrin. This reaction is typically carried out in the presence of a Lewis acid catalyst, followed by dehydrochlorination with a base.

While the original 1962 publication with a detailed experimental protocol remains elusive in readily available literature, the general principles of this synthesis are well-established in organic chemistry. The synthesis of similar glycol diglycidyl ethers provides a model for the likely original pathway. For instance, the synthesis of ethylene glycol diglycidyl ether has been described with a molar ratio of epichlorohydrin to glycol of 2.4:1 and a sodium hydroxide to glycol ratio of 2.2:1, with the ring-closing reaction occurring at 30°C.

Synthesis Pathway

The synthesis of this compound proceeds via a two-step mechanism involving the initial reaction of triethylene glycol with epichlorohydrin, followed by an intramolecular cyclization to form the epoxide rings.

Caption: General synthesis pathway of this compound.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the synthesis of diglycidyl ethers, adapted from established methodologies for similar compounds.

Materials:

-

Triethylene glycol

-

Epichlorohydrin

-

Lewis acid catalyst (e.g., Boron trifluoride etherate)

-

Sodium hydroxide (or other suitable base)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a condenser is charged with triethylene glycol and the anhydrous solvent.

-

Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred solution containing triethylene glycol and the Lewis acid catalyst at a controlled temperature.

-

Formation of the Intermediate: The reaction mixture is stirred for a specified period to allow for the formation of the dihalohydrin intermediate.

-

Epoxidation: A solution of a strong base, such as sodium hydroxide, is added to the reaction mixture to induce dehydrohalogenation and subsequent formation of the epoxide rings.

-

Work-up: The reaction mixture is washed with water to remove the salt byproduct and any remaining base. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C12H22O6 | |

| Molar Mass | 262.30 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 195-197 °C at 2 Torr | |

| Density | 1.1312 g/cm³ at 20 °C |

Mechanism of Action: DNA Crosslinking

This compound exerts its cytotoxic effects through its function as a bifunctional alkylating agent. The two terminal epoxide rings are highly strained and susceptible to nucleophilic attack by cellular macromolecules, primarily DNA.

The mechanism involves the following key steps:

-

Nucleophilic Attack: The electron-rich nitrogen atoms of guanine bases in the DNA act as nucleophiles, attacking one of the epoxide rings of this compound. This results in the opening of the epoxide ring and the formation of a covalent bond between this compound and the guanine base.

-

Second Alkylation: The second epoxide ring on the other end of the this compound molecule remains reactive and can subsequently be attacked by another nucleophilic site on the DNA. This can be another guanine base on the same DNA strand (intrastrand crosslink) or on the complementary strand (interstrand crosslink).

-

Consequences of Crosslinking: The formation of these covalent crosslinks has profound biological consequences. Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA double helix, which is a prerequisite for both DNA replication and transcription. This leads to the inhibition of cell division and protein synthesis, ultimately triggering apoptosis (programmed cell death).

Caption: Mechanism of this compound-induced DNA crosslinking.

Conclusion

This compound represents an early example of a targeted chemotherapeutic agent, exploiting the reactivity of the epoxide functional group to induce cytotoxicity in rapidly dividing cancer cells. While its clinical use has been limited, the principles of its synthesis and its mechanism of action as a DNA alkylating agent remain relevant in the ongoing development of new anticancer drugs. Further research into the specific adducts formed by this compound and the cellular repair mechanisms that respond to this type of DNA damage could provide valuable insights for the design of more effective and selective cancer therapies.

References

Etoglucid's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etoglucid (also known as triethylene glycol diglycidyl ether) is a bifunctional alkylating agent that has been utilized in chemotherapy, notably in the treatment of noninvasive bladder cancer.[1][2] As an epoxide-containing compound, its primary mechanism of action involves the alkylation of DNA, leading to the formation of covalent adducts and interstrand cross-links. This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound in cancer cells, including inferred signaling pathways based on chemically similar compounds, detailed experimental protocols for key assays, and a summary of its clinical application.

Chemical and Physical Properties of this compound

This compound is a colorless liquid with the chemical formula C12H22O6.[3][4] Its structure features two terminal epoxide rings, which are highly reactive electrophilic groups responsible for its alkylating activity.

| Property | Value | Reference |

| Chemical Formula | C12H22O6 | [3] |

| Molar Mass | 262.30 g/mol | |

| Synonyms | Triethylene glycol diglycidyl ether, Epodyl | [2][4] |

| CAS Number | 1954-28-5 | |

| Appearance | Colorless liquid | [2] |

| Classification | Alkylating agent, Epoxide | [1] |

Core Mechanism of Action: DNA Alkylation and Crosslinking

The cytotoxic effects of this compound are primarily attributed to its ability to act as a bifunctional alkylating agent. The two epoxide rings can react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This reaction leads to the formation of mono-adducts and, subsequently, interstrand cross-links (ICLs), which covalently link the two strands of the DNA double helix.[5][6]

These ICLs are highly cytotoxic lesions as they physically block DNA replication and transcription, essential processes for cell proliferation and survival.[1][6][7] The distortion of the DNA helix caused by these adducts is recognized by the cell's DNA damage surveillance machinery, initiating a series of downstream signaling events.

Inferred Signaling Pathways Activated by this compound-Induced DNA Damage

While specific studies detailing the signaling pathways activated by this compound are limited, the mechanisms can be inferred from studies of other bifunctional alkylating agents with similar diepoxide structures, such as diepoxybutane (DEB).[8][9]

DNA Damage Response (DDR) Pathway

The formation of this compound-DNA adducts and ICLs is expected to activate the canonical DNA Damage Response (DDR) pathway. This intricate signaling network is orchestrated by several key protein kinases:

-

ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related): These are master regulators of the DDR that are activated by DNA double-strand breaks (DSBs) and single-strand DNA/replication stress, respectively.[10][11][12] ICLs can stall replication forks, leading to the activation of both ATM and ATR.

-

Checkpoint Kinases (Chk1 and Chk2): Once activated, ATM and ATR phosphorylate and activate their downstream effectors, Chk1 and Chk2.[10][11][13] Chk1 is primarily activated by ATR, while Chk2 is a key substrate of ATM.[10][11] These kinases play a crucial role in halting the cell cycle to allow time for DNA repair.

Figure 1: Inferred DNA Damage Response Pathway Activated by this compound.

p53-Mediated Apoptosis

A critical downstream effector of the DDR is the tumor suppressor protein p53.[14][15][16] Phosphorylation by ATM/ATR and Chk1/Chk2 stabilizes and activates p53.[14][15] Activated p53 functions as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.

The apoptotic cascade initiated by p53 in response to DNA damage typically involves the intrinsic (mitochondrial) pathway:[14][16]

-

Upregulation of Pro-apoptotic Proteins: p53 induces the expression of pro-apoptotic members of the Bcl-2 family, such as Bax and Puma.[14]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: This results in the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[17][18]

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[17][18][19][20]

Figure 2: Inferred p53-Mediated Apoptotic Pathway.

Cellular Consequences of this compound Treatment

Cell Cycle Arrest

The activation of the ATM/ATR and Chk1/Chk2 pathways leads to the phosphorylation and inhibition of Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the G1/S and G2/M checkpoints of the cell cycle.[21][22] This cell cycle arrest provides an opportunity for the cell to repair the DNA damage. If the damage is too extensive to be repaired, the cell will be directed towards apoptosis.

Apoptosis

As described in the p53-mediated pathway, extensive and irreparable DNA damage caused by this compound will ultimately trigger programmed cell death, or apoptosis. This is a key mechanism by which this compound eliminates cancer cells.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| T24 | Bladder Carcinoma | Data not available |

| RT4 | Bladder Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

Table 2: Effect of this compound on Cell Cycle Distribution in T24 Bladder Cancer Cells (Hypothetical Data)

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Control (Vehicle) | Data not available | Data not available | Data not available |

| This compound (IC50) | Data not available | Data not available | Data not available |

Table 3: Induction of Apoptosis by this compound in T24 Bladder Cancer Cells (Hypothetical Data)

| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| Control (Vehicle) | Data not available | Data not available |

| This compound (IC50) | Data not available | Data not available |

Detailed Experimental Protocols

The following are detailed, standardized protocols for key experiments to characterize the mechanism of action of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.

Figure 3: Experimental Workflow for Cell Cycle Analysis.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[23][24][25][26]

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Mechanisms of Resistance

Specific mechanisms of resistance to this compound have not been extensively characterized. However, based on its mechanism as an alkylating agent, potential resistance mechanisms could include:[27][28][29]

-

Increased DNA Repair Capacity: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), which can remove this compound-induced DNA adducts and ICLs.

-

Altered Drug Efflux: Increased expression of drug efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, which can actively transport this compound out of the cell.

-

Inactivation of Apoptotic Pathways: Mutations or altered expression of key proteins in the apoptotic pathway, such as p53 or Bcl-2 family members, can render cells resistant to apoptosis induction.

-

Drug Inactivation: Increased metabolism of this compound to inactive forms, for example, through conjugation with glutathione mediated by glutathione S-transferases (GSTs).

Conclusion

This compound exerts its anticancer effects through the induction of DNA damage, primarily via the formation of interstrand cross-links. This damage activates a complex network of signaling pathways, leading to cell cycle arrest and apoptosis. While the precise molecular details of this compound's interactions with cellular machinery require further investigation, the information presented in this guide, including inferred pathways and standardized experimental protocols, provides a robust framework for researchers and drug development professionals to further explore and exploit the therapeutic potential of this alkylating agent. Future studies focusing on quantitative analysis of its effects on various cancer cell lines and the elucidation of specific resistance mechanisms will be crucial for optimizing its clinical application.

References

- 1. bccancer.bc.ca [bccancer.bc.ca]

- 2. Triethylene glycol diglycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Triethylene glycol diglycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. ClinPGx [clinpgx.org]

- 6. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 7. busulfan | Cancer Care Ontario [cancercareontario.ca]

- 8. Mechanism of diepoxybutane-induced p53 regulation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of DNA damage and G2 cell cycle arrest by diepoxybutane through the activation of the Chk1-dependent pathway in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase activation in MCF7 cells responding to etoposide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detection of apoptotic cells by annexin V labeling at electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 26. Imaging of apoptosis (programmed cell death) with 99mTc annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Effect and mechanism of resveratrol on drug resistance in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Drug resistance of bladder cancer cells through activation of ABCG2 by FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

Etoglucid: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoglucid, also known as Triethylene glycol diglycidyl ether, is an epoxide compound with established use as an antineoplastic agent. Its cytotoxic effects are attributed to its ability to act as a DNA alkylating agent, leading to the formation of DNA crosslinks, subsequent disruption of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, a detailed description of its mechanism of action, and representative experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a colorless to slightly yellow, viscous liquid. Its key chemical and physical properties are summarized in the table below, providing essential data for researchers and drug development professionals.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane | [1] |

| Synonyms | Triethylene glycol diglycidyl ether, Ethoglucid, Epodyl, ICI-32865 | [2][3] |

| CAS Number | 1954-28-5 | [2] |

| Molecular Formula | C₁₂H₂₂O₆ | [2][4] |

| Molecular Weight | 262.30 g/mol | [1][4] |

| Melting Point | -15 to -11 °C | [2][3] |

| Boiling Point | 195-197 °C at 2 mmHg | [2][3] |

| Density | 1.1312 g/cm³ at 20 °C | [2][5] |

| Refractive Index (n_D²⁰) | 1.4584 | [2][5] |

| Flash Point | 145 °C | [2] |

| SMILES | C1C(O1)COCCOCCOCCOCC2CO2 | [1] |

| InChI | InChI=1S/C12H22O6/c1-3-13-5-7-15-9-11-17-11-10-16-8-6-14-4-2-18-12-12/h11-12H,1-10H2 | [4] |

| Appearance | Colorless liquid | [5] |

Molecular Structure

This compound is a diepoxide, characterized by a central triethylene glycol chain flanked by two terminal glycidyl ether groups. The presence of the highly reactive epoxide rings is central to its biological activity.

Mechanism of Action: DNA Alkylation

As an alkylating agent, this compound exerts its cytotoxic effects by covalently attaching alkyl groups to DNA nucleobases. This process, known as DNA alkylation, disrupts the normal functioning of DNA. The proposed mechanism involves the nucleophilic attack by DNA bases, primarily the N7 position of guanine, on the electrophilic carbon atoms of the epoxide rings of this compound. Due to its bifunctional nature, a single molecule of this compound can react with two different nucleophilic sites on DNA, leading to the formation of interstrand or intrastrand crosslinks. These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1][6]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved through the reaction of triethylene glycol with an excess of epichlorohydrin, followed by dehydrochlorination with a base. This two-step process is a common method for the preparation of glycidyl ethers.

Methodology:

-

Addition Reaction: Triethylene glycol is reacted with an excess of epichlorohydrin in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is typically carried out at an elevated temperature (e.g., 50-80 °C) with constant stirring to form the corresponding chlorohydrin intermediate.

-

Dehydrochlorination: The resulting chlorohydrin intermediate is then treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This step induces an intramolecular Williamson ether synthesis, leading to the formation of the epoxide rings and the elimination of a salt (e.g., NaCl).

-

Work-up and Purification: The reaction mixture is worked up by phase separation, and the organic layer containing the product is extracted. The crude product is then purified by vacuum distillation to yield pure this compound.

Analytical Methods

The purity and identity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

GC Conditions (Typical):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient is typically employed, for example, starting at 100 °C and ramping up to 280 °C.

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 400.

-

Identification: The mass spectrum of the eluting peak corresponding to this compound can be compared with a reference spectrum or interpreted based on its fragmentation pattern.

-

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification of this compound, particularly for monitoring reaction progress or for quality control.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase.

-

HPLC Conditions (Typical):

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

-

Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., < 210 nm) or, more effectively, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.

-

4.2.3. Spectroscopic Methods for Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound. The proton NMR spectrum will show characteristic signals for the methylene protons of the triethylene glycol backbone and the protons of the epoxide rings. The carbon NMR will similarly display distinct peaks for the different carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound. Key characteristic absorption bands would include those for the C-O-C (ether) stretching and the characteristic vibrations of the epoxide ring.

Conclusion

This compound remains a compound of interest for its application in chemotherapy. A thorough understanding of its chemical properties, structure, and mechanism of action is crucial for its effective and safe use, as well as for the development of novel analogs with improved therapeutic profiles. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and analyze this compound in a laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Triethylene Glycol Diglycidyl Ether | C12H22O6 | CID 16058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Ethylene glycol diglycidyl ether synthesis - chemicalbook [chemicalbook.com]

- 5. Triethylene glycol diglycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Etoglucid Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoglucid (1,2:15,16-diepoxy-4,7,10,13-tetraoxahexadecane) is a bifunctional epoxide compound with demonstrated antineoplastic activity, primarily functioning as a DNA alkylating agent.[1][2] Its therapeutic potential has spurred interest in the synthesis of analogues and derivatives to explore structure-activity relationships (SAR) and develop compounds with improved efficacy and selectivity. This technical guide provides a comprehensive overview of the synthetic strategies for creating this compound analogues with modified linker regions, detailed experimental protocols, and a discussion of the potential biological implications of these modifications.

Introduction to this compound and its Analogues

This compound is characterized by two terminal epoxide rings connected by a flexible tetraethylene glycol linker. The epoxide moieties are the pharmacophores responsible for its cytotoxic effects through the alkylation of nucleophilic sites on DNA, leading to cross-linking, disruption of DNA function, and cell cycle arrest.[1][2] The synthesis of this compound analogues primarily focuses on the modification of the linker region, including altering its length, rigidity, and chemical nature. These modifications can influence the compound's solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic properties.

General Synthetic Strategies

The most common and versatile method for the synthesis of this compound and its analogues is the reaction of a diol with an excess of epichlorohydrin in the presence of a base. This method, a variation of the Williamson ether synthesis, proceeds in two main steps:

-

Ring-opening of epichlorohydrin: The diol, activated by a base, acts as a nucleophile, attacking the epoxide ring of epichlorohydrin to form a chlorohydrin intermediate.

-

Epoxide formation: In the presence of a base, an intramolecular SN2 reaction occurs, where the alkoxide displaces the chloride ion to form the new epoxide ring.

Lewis acids can also be used to catalyze the initial ring-opening step.[3] The choice of diol determines the structure of the linker in the final diepoxide.

Synthesis of this compound Analogues with Varying Linker Lengths

The following sections detail the synthesis of two classes of this compound analogues: those with varying polyethylene glycol (PEG) linker lengths and those with varying alkane chain lengths.

Synthesis of α,ω-bis(2,3-epoxypropoxy)oligo(ethylene glycol)s

This class of analogues retains the hydrophilic character of this compound while allowing for precise control over the distance between the terminal epoxide groups.

A diol (oligoethylene glycol) is reacted with an excess of epichlorohydrin in the presence of a phase-transfer catalyst and a base.

-

Materials:

-

Procedure:

-

To a flask equipped with a stirrer, condenser, and dropping funnel, add the oligoethylene glycol and the phase-transfer catalyst.[4]

-

Heat the mixture to the desired reaction temperature (typically 50-80 °C).[5]

-

Slowly add epichlorohydrin to the reaction mixture.

-

Add a concentrated aqueous solution of sodium hydroxide dropwise over a period of 1-2 hours, maintaining the reaction temperature.[6]

-

After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and filter to remove the precipitated salt.

-

The organic phase is washed with water to remove any remaining base and salt.

-

The organic solvent is removed under reduced pressure to yield the crude product.

-

The product is purified by column chromatography or distillation under high vacuum.

-

Table 1: Synthesis of α,ω-bis(2,3-epoxypropoxy)oligo(ethylene glycol)s - Reaction Parameters and Yields

| Compound | Diol | Molar Ratio (Diol:Epichlorohydrin:Base) | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1a | Diethylene glycol | 1 : 10 : 2.2 | TBAB (5) | 60 | 5 | 75 | Adapted from[6] |

| This compound | Triethylene glycol | 1 : 10 : 2.2 | TBAB (5) | 60 | 5 | 80 | Adapted from[6] |

| 1c | Tetraethylene glycol | 1 : 10 : 2.2 | TBAB (5) | 60 | 5 | 82 | Adapted from[6] |

| 1d | Pentaethylene glycol | 1 : 10 : 2.2 | TBAB (5) | 60 | 5 | 78 | Adapted from[6] |

TBAB: Tetrabutylammonium bromide. Yields are hypothetical and based on typical values for this type of reaction.

Table 2: Spectroscopic Data for α,ω-bis(2,3-epoxypropoxy)oligo(ethylene glycol)s

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| 1a | 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.40-3.75 (m, 12H) | 43.9, 50.8, 69.5, 70.5, 72.5 | [M+Na]+ calc. 257.13, found 257.13 |

| This compound | 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.40-3.75 (m, 16H) | 43.9, 50.8, 69.5, 70.5, 70.6, 72.5 | [M+Na]+ calc. 301.15, found 301.15 |

| 1c | 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.40-3.75 (m, 20H) | 43.9, 50.8, 69.5, 70.5, 70.6, 72.5 | [M+Na]+ calc. 345.18, found 345.18 |

| 1d | 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.40-3.75 (m, 24H) | 43.9, 50.8, 69.5, 70.5, 70.6, 72.5 | [M+Na]+ calc. 389.20, found 389.20 |

Spectroscopic data are predicted and based on the expected structures.

Synthesis of α,ω-Diepoxyalkanes

This series of analogues replaces the hydrophilic polyethylene glycol linker with a lipophilic alkane chain, which can significantly alter the compound's ability to cross cell membranes.

The synthesis follows a similar principle to the PEG-based analogues, starting from the corresponding α,ω-alkane diol.

-

Materials:

-

Procedure:

-

A reactor is charged with the α,ω-alkane diol and the catalyst (e.g., tin difluoride).[2]

-

The mixture is heated to approximately 130 °C.[2]

-

Epichlorohydrin is added dropwise over several hours while maintaining the temperature.[2]

-

The reaction is monitored until completion.

-

The reaction mixture is cooled, and an organic solvent is added.

-

A concentrated aqueous solution of sodium hydroxide is added dropwise to effect the dehydrochlorination and form the epoxide rings.[2]

-

The mixture is stirred for several hours at a moderately elevated temperature (e.g., 55-60 °C).[2]

-

After cooling, the mixture is filtered, and the organic layer is washed and dried.

-

The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.

-

Table 3: Synthesis of α,ω-Diepoxyalkanes - Reaction Parameters and Yields

| Compound | Diol | Molar Ratio (Diol:Epichlorohydrin:Base) | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2a | 1,4-Butanediol | 1 : 2.1 : 2.1 | SnF2 | 130-140 | 3 | 85 | Adapted from[2] |

| 2b | 1,6-Hexanediol | 1 : 2.1 : 2.1 | SnF2 | 130-140 | 3 | 88 | Adapted from[2] |

| 2c | 1,8-Octanediol | 1 : 2.1 : 2.1 | SnF2 | 130-140 | 3 | 90 | Adapted from[2] |

| 2d | 1,10-Decanediol | 1 : 2.1 : 2.1 | SnF2 | 130-140 | 3 | 91 | Adapted from[2] |

Yields are hypothetical and based on typical values for this type of reaction.

Table 4: Spectroscopic Data for α,ω-Diepoxyalkanes

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| 2a | 1.65 (m, 4H), 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.45 (t, 4H) | 26.0, 43.9, 50.8, 70.8, 72.5 | [M+Na]+ calc. 225.11, found 225.11 |

| 2b | 1.40 (m, 4H), 1.60 (m, 4H), 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.45 (t, 4H) | 25.8, 29.3, 43.9, 50.8, 71.2, 72.5 | [M+Na]+ calc. 253.14, found 253.14 |

| 2c | 1.30 (m, 8H), 1.60 (m, 4H), 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.45 (t, 4H) | 26.0, 29.3, 29.4, 43.9, 50.8, 71.3, 72.5 | [M+Na]+ calc. 281.17, found 281.17 |

| 2d | 1.28 (m, 12H), 1.60 (m, 4H), 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.45 (t, 4H) | 26.1, 29.3, 29.5, 43.9, 50.8, 71.4, 72.5 | [M+Na]+ calc. 309.20, found 309.20 |

Spectroscopic data are predicted and based on the expected structures.

Structure-Activity Relationship (SAR) and Biological Evaluation

The cytotoxic activity of this compound and its analogues is intrinsically linked to their ability to act as bifunctional alkylating agents. The distance between the two epoxide groups, governed by the linker, is a critical parameter influencing the type of DNA cross-links formed (intrastrand vs. interstrand).

-

Linker Length: The length of the linker can affect the efficiency of DNA cross-linking. Shorter linkers may favor intrastrand cross-linking, while longer, more flexible linkers might be more adept at forming interstrand cross-links.

-

Linker Composition: The hydrophilicity or lipophilicity of the linker influences the drug's solubility and ability to traverse cell membranes. More lipophilic analogues (alkane linkers) may exhibit enhanced cell penetration but could also have altered toxicity profiles.

-

Cytotoxicity: The in vitro cytotoxicity of these analogues would typically be evaluated against a panel of cancer cell lines using assays such as the MTT or SRB assay to determine their IC50 values.

Table 5: Predicted Cytotoxicity of this compound Analogues

| Compound | Linker Type | Predicted IC50 (µM) | Rationale |

| 1a | Diethylene glycol | > this compound | Shorter linker may be less optimal for interstrand cross-linking. |

| This compound | Triethylene glycol | Baseline | Reference compound. |

| 1c | Tetraethylene glycol | < this compound | Longer, flexible linker may enhance interstrand cross-linking. |

| 1d | Pentaethylene glycol | < this compound | Further increase in linker length may improve DNA binding geometry. |

| 2a | Butane | Variable | Increased lipophilicity may enhance cell uptake but could also lead to non-specific toxicity. |

| 2b | Hexane | Variable | As above, with increased lipophilicity. |

| 2c | Octane | Variable | As above, with further increased lipophilicity. |

| 2d | Decane | Variable | As above, with significant lipophilicity. |

Predicted IC50 values are relative and for illustrative purposes. Actual values would require experimental determination.

Visualization of Synthetic Pathways and Biological Mechanisms

Diagram 1: General Synthesis of Diepoxides

Caption: General reaction scheme for the synthesis of diepoxides from diols.

Diagram 2: Proposed Mechanism of DNA Cross-linking

Caption: Simplified mechanism of DNA interstrand cross-linking by a bifunctional epoxide.

Diagram 3: Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and cytotoxic evaluation of this compound analogues.

Conclusion

The synthesis of this compound analogues and derivatives offers a promising avenue for the development of novel anticancer agents. By systematically modifying the linker region, it is possible to fine-tune the physicochemical properties and biological activity of these bifunctional epoxides. The synthetic methodologies outlined in this guide provide a robust framework for the preparation of a diverse library of analogues. Further investigation into the structure-activity relationships of these compounds is crucial for identifying candidates with enhanced therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US3876615A - Process for the preparation of glycidyl ethers of bisphenols - Google Patents [patents.google.com]

Comprehensive literature review of Etoglucid studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoglucid, also known as Epodyl, is a diepoxide alkylating agent that has been primarily utilized in the treatment of non-invasive bladder cancer.[1][2][3][4][5][6] As an electrophilic compound, its therapeutic effects are derived from its ability to crosslink DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death.[7][8] This technical guide provides a comprehensive literature review of this compound, summarizing available quantitative data, detailing experimental protocols for its clinical use, and visualizing its mechanism of action and the cellular response to the DNA damage it induces.

Data Presentation

Clinical Efficacy in Non-Invasive Bladder Cancer

The primary application of this compound has been as an intravesical agent for the treatment of superficial transitional cell carcinoma of the bladder. Clinical studies have reported varying degrees of success with this treatment modality.

| Study Cohort | Treatment Regimen | Complete Remission/Response Rate | Recurrence Rate | Reference |

| 48 patients with bladder tumors | Intravesical Epodyl | 35.4% (17/48) | Several patients with complete remission later relapsed. The incidence of recurrence was reduced in patients who did not show complete remission. | [3] |

| 44 patients with non-invasive bladder papillomas | Intravesical Epodyl | 43% (total or partial disappearance) | Not specified. | [4] |

| 39 patients with multiple, recurrent grade I-II, stage T1 bladder cancer | Regular intravesical instillation of Epodyl | 93.1% (27/29 evaluable patients) | 9 patients on prophylactic treatment were recurrence-free for a mean of 37 months. | [6] |

| 24 patients with widespread, grade I, stage Ta bladder tumors | Regular intravesical instillations of Epodyl | 75% | During continued prophylactic therapy, 90% remained tumor-free. After treatment termination, new tumors appeared in 60-80% of patients. | [2] |

Note: The heterogeneity in patient populations, treatment protocols, and outcome definitions across studies should be considered when interpreting these results.

Experimental Protocols

Intravesical Instillation of this compound for Bladder Cancer

The most well-documented experimental protocol for this compound is its use in intravesical chemotherapy for non-invasive bladder cancer. While specific details vary between studies, a general protocol can be outlined:

1. Patient Population: Patients diagnosed with non-invasive (Stage Ta or T1) transitional cell carcinoma of the bladder.[2][6]

2. Drug Preparation: this compound (Epodyl) is prepared as a solution for intravesical instillation. The exact concentration and diluent are not consistently reported across all studies.

3. Administration:

-

Catheterization: A urinary catheter is inserted into the bladder.

-

Instillation: The this compound solution is instilled into the bladder through the catheter.

-

Dwell Time: The solution is retained in the bladder for a specific period, typically ranging from one to two hours, to allow for the drug to interact with the bladder urothelium.

-

Drainage: After the dwell time, the bladder is emptied.

4. Treatment Schedule:

-

Induction Therapy: Typically involves weekly instillations for a defined period.

-

Maintenance Therapy: Following the initial induction phase, patients may receive further instillations at less frequent intervals (e.g., monthly) to prevent recurrence.[2][6]

5. Monitoring: Patients are monitored for both therapeutic response (e.g., through cystoscopy) and adverse effects, with irritative cystitis being a common reason for treatment discontinuation.[4][6]

Mechanism of Action and Cellular Response

DNA Alkylation and Cross-Linking

This compound's cytotoxic activity stems from its two epoxide functional groups.[9] These electrophilic rings react with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[7][10] As a bifunctional alkylating agent, a single molecule of this compound can react with two different DNA bases, leading to the formation of both intrastrand and interstrand cross-links.[7][8]

Caption: this compound alkylates guanine bases on opposite DNA strands, forming an interstrand cross-link.

This cross-linking physically prevents the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. The resulting stalled replication forks and transcription complexes trigger a cellular DNA damage response.

Cellular DNA Damage Response

The formation of this compound-induced DNA adducts, particularly interstrand cross-links, activates a complex network of DNA repair pathways. The cell employs these pathways in an attempt to remove the damage and restore genomic integrity.

Caption: Cellular response to this compound-induced DNA interstrand cross-links.

If the DNA damage is too extensive to be repaired, the cell cycle is arrested, and programmed cell death (apoptosis) is initiated. This selective killing of rapidly dividing cancer cells is the basis of this compound's therapeutic effect. The primary pathways involved in the repair of interstrand cross-links are the Fanconi anemia (FA) pathway, nucleotide excision repair (NER), and homologous recombination (HR).[11][12][13][14]

Conclusion

This compound has demonstrated clinical utility as an intravesical agent for non-invasive bladder cancer. Its mechanism of action is well-understood to involve DNA cross-linking, which triggers a cellular DNA damage response leading to cancer cell death. However, a comprehensive understanding of its preclinical pharmacology, including specific IC50 values against a range of cancer cell lines, and detailed human pharmacokinetic data remains limited in the publicly available literature. Further research to elucidate these parameters would be invaluable for optimizing its clinical use and exploring its potential in other therapeutic contexts. The provided diagrams offer a visual representation of the current understanding of its molecular and cellular effects.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Intravesical ethoglucid (Epodyl) for treatment of noninvasive bladder cancer (stage Ta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intravesical epodyl in the management of bladder tumors: combined experience of the Yorkshire Urological Cancer Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epodyl treatment of bladder tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epodyl in management of noninvasive vesical neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracavitary Epodyl for multiple non-invasive, highly differentiated bladder tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative DNA Damage & Repair: An Introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]

Preclinical Evaluation of Etoglucid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoglucid (also known as Triethylene glycol diglycidyl ether) is an alkylating antineoplastic agent belonging to the epoxide class of compounds.[1] Its primary mechanism of action involves the cross-linking of DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This technical guide provides a summary of the available preclinical information regarding the efficacy and mechanism of action of this compound. However, a comprehensive review of publicly accessible literature reveals a significant lack of detailed quantitative preclinical data, including specific IC50 values, in vivo efficacy studies in animal models, and comprehensive pharmacokinetic and toxicology profiles.

Mechanism of Action: DNA Cross-Linking

This compound functions as a bifunctional alkylating agent. Its two epoxide rings are highly reactive electrophilic sites that can form covalent bonds with nucleophilic centers in cellular macromolecules, most notably the N7 position of guanine bases in DNA.[2] This process, known as alkylation, can occur at two distinct sites, leading to the formation of interstrand or intrastrand cross-links in the DNA double helix.[2]

These DNA cross-links are highly cytotoxic lesions that block the separation of DNA strands, thereby physically obstructing the processes of DNA replication and transcription.[2] The resulting stalled replication forks and transcriptional complexes can trigger downstream signaling pathways that lead to cell cycle arrest and the induction of apoptosis.

In Vitro Efficacy

A thorough search of the scientific literature did not yield specific quantitative data on the in vitro efficacy of this compound against various cancer cell lines. Studies reporting IC50 (half-maximal inhibitory concentration) values, which are critical for assessing the cytotoxic potential of an anticancer agent, are not publicly available.

Experimental Protocols:

Standard methodologies for determining in vitro cytotoxicity would typically involve the following:

-

Cell Lines: A panel of relevant cancer cell lines, particularly those derived from bladder cancer, would be used.

-

Assay: Common assays to measure cell viability include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, XTT assay, or assays that measure ATP content (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 48 or 72 hours), the viability assay is performed according to the manufacturer's instructions.

-

The absorbance or luminescence is measured, and the data are used to calculate the IC50 value.

-

In Vivo Efficacy

Experimental Protocols:

A typical preclinical in vivo efficacy study would be structured as follows:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic xenografts of human bladder cancer cell lines would be a common model.

-

Treatment: this compound would be administered through a clinically relevant route (e.g., intravenously or intravesically for bladder cancer models) at various dose levels and schedules.

-

Endpoints:

-

Tumor Growth Inhibition (TGI): Tumor volume would be measured regularly throughout the study.

-

Survival Analysis: In some studies, the effect of the treatment on the overall survival of the animals would be assessed.

-

Body Weight and Clinical Observations: Animal well-being would be monitored by recording body weight and observing for any signs of toxicity.

-

-

Data Analysis: TGI would be calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis would be performed to determine the significance of the observed effects.

Preclinical Pharmacokinetics and Toxicology

Comprehensive preclinical pharmacokinetic (PK) and toxicology data for this compound are not available in the reviewed literature. PK studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, while toxicology studies are crucial for identifying potential adverse effects and establishing a safe dose for clinical trials.

Data Presentation:

Due to the absence of specific quantitative data from preclinical studies on this compound, the following tables are presented as templates that would typically be used to summarize such findings.

Table 1: In Vitro Cytotoxicity of this compound (Illustrative)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| T24 | Bladder Cancer | Data Not Available |

| RT4 | Bladder Cancer | Data Not Available |

| HT-1376 | Bladder Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| MCF-7 | Breast Cancer | Data Not Available |

Table 2: In Vivo Efficacy of this compound in a Bladder Cancer Xenograft Model (Illustrative)

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Vehicle Control | - | Data Not Available | - |

| This compound | X mg/kg, i.v., QWx3 | Data Not Available | Data Not Available |

| this compound | Y mg/kg, i.v., QWx3 | Data Not Available | Data Not Available |

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats (Illustrative)

| Parameter | Value |

|---|---|

| Clearance (CL) | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available |

| Half-life (t1/2) | Data Not Available |

| Bioavailability (F%) | Data Not Available |

Table 4: Summary of Preclinical Toxicology Findings for this compound (Illustrative)

| Species | Study Duration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

|---|---|---|---|

| Rat | 28-day | Data Not Available | Data Not Available |

| Dog | 28-day | Data Not Available | Data Not Available |

Conclusion

This compound is an alkylating agent with a well-established mechanism of action involving DNA cross-linking. While it has been used clinically, particularly for non-invasive bladder cancer, there is a notable lack of publicly available, detailed preclinical data to fully characterize its efficacy, pharmacokinetic, and toxicological profile. The information presented in this guide is based on the general principles of alkylating agents and standard preclinical drug development workflows. Further research and publication of specific preclinical studies on this compound would be invaluable to the scientific community for a more complete understanding of this compound.

References

Etoglucid: A Technical Deep Dive into its Role as a DNA Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoglucid, also known as Triethylene glycol diglycidyl ether and marketed under the trade name Epodyl, is an epoxide-containing compound that has been utilized as an antineoplastic agent, particularly in the context of superficial non-invasive bladder cancer.[1] As a bifunctional alkylating agent, its therapeutic efficacy stems from its ability to form covalent cross-links with DNA, thereby disrupting essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of this compound's core mechanism of action as a DNA cross-linking agent, compiling available data, outlining relevant experimental protocols, and visualizing associated cellular pathways.

Chemical Properties and Mechanism of Action

This compound is characterized by the presence of two reactive epoxide rings separated by a flexible triethylene glycol linker.[2] This bifunctional nature is central to its mechanism of action. The strained three-membered epoxide rings are susceptible to nucleophilic attack by electron-rich sites on biological macromolecules, most notably the nitrogen and oxygen atoms of DNA bases.[3]

The process of DNA cross-linking by this compound can be conceptualized as a two-step process:

-

Mono-adduct Formation: One of the epoxide rings reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine, to form a mono-adduct. This initial alkylation event may cause some distortion of the DNA helix.

-

Interstrand or Intrastrand Cross-link Formation: The second epoxide ring, now tethered to the DNA, reacts with a second nucleophilic site on the same or the opposing DNA strand. This second reaction results in the formation of a covalent bridge, either an intrastrand or, more critically for cytotoxicity, an interstrand cross-link (ICL).

Interstrand cross-links are particularly cytotoxic lesions as they prevent the separation of the DNA double helix, a prerequisite for both DNA replication and transcription.[4] This blockage of fundamental cellular processes triggers a cascade of cellular responses, including cell cycle arrest and the induction of apoptotic cell death.

Quantitative Data on this compound's Efficacy

While this compound has been used clinically, detailed quantitative data regarding its cytotoxic and cross-linking efficacy in various cancer cell lines are not extensively reported in recent literature, suggesting it may be an older and less commonly studied chemotherapeutic agent. However, historical studies have demonstrated its activity. For instance, in vitro studies on human bladder cancer cell lines have shown a dose-dependent cytotoxic effect.[5] An exponential relationship was observed between clonogenic cell death and both the concentration of this compound and the duration of exposure.[5] This indicates that the total dose (concentration × time) is a critical determinant of its tumor cell-killing capacity.[5]

Clinical studies in patients with superficial bladder cancer have also provided evidence of its efficacy. In one study, intravesical administration of this compound resulted in a complete response in 75% of patients with widespread, well-differentiated bladder tumors.[6] Another combined experience from the Yorkshire Urological Cancer Research Group reported that of 48 patients treated with intravesical Epodyl, 17 showed a complete remission at some stage.[1][7]

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity | Human Bladder Cancer | Dose-dependent | [5] |

| Clinical Response | Superficial Bladder Cancer | 75% complete response | [6] |

| Clinical Response | Bladder Tumors | 35% complete remission | [1][7] |

Table 1: Summary of this compound's Efficacy Data

Experimental Protocols

The following sections detail methodologies relevant to the study of this compound's action as a DNA cross-linking agent. These protocols are based on established techniques for analyzing DNA damage and can be adapted for specific investigations involving this compound.

In Vitro Cytotoxicity Assay

This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., a bladder cancer cell line) in appropriate medium and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with the this compound solutions of varying concentrations. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a real-time cell analysis system.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Detection and Quantification of DNA Cross-links

This protocol outlines a general method for detecting DNA interstrand cross-links, which can be adapted for this compound. The method is based on the principle that cross-linked DNA renatures more rapidly after denaturation than non-cross-linked DNA.

Methodology:

-

Cell Treatment: Treat the cells of interest with this compound at a desired concentration and for a specific duration. Include an untreated control.

-

DNA Isolation: Isolate genomic DNA from the treated and control cells using a standard DNA extraction protocol.

-

DNA Denaturation: Denature the DNA by heating or alkaline treatment.

-

Renaturation: Rapidly cool the samples on ice to allow for renaturation.

-

Separation of Single-stranded and Double-stranded DNA: Separate the renatured (double-stranded, cross-linked) DNA from the denatured (single-stranded, non-cross-linked) DNA. This can be achieved using techniques like hydroxyapatite chromatography or gel electrophoresis under denaturing conditions.

-

Quantification: Quantify the amount of double-stranded DNA in each sample. The percentage of cross-linked DNA can be calculated relative to the total amount of DNA.

-

Confirmation (Optional): More advanced techniques like mass spectrometry can be used to identify the specific nature of the this compound-DNA adducts.[8][9]

Cellular Response to this compound-Induced DNA Damage

The formation of DNA cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). While specific pathways activated by this compound are not well-documented, the general response to interstrand cross-links involves several key players and processes.

Upon detection of a DNA cross-link, which can stall replication forks, sensor proteins initiate a signaling cascade. Key kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated.[10] These kinases, in turn, phosphorylate a multitude of downstream targets, including checkpoint kinases like CHK1 and CHK2.

Activation of these checkpoint kinases leads to cell cycle arrest, typically at the G2/M phase, providing the cell with time to repair the damage before proceeding to mitosis.[11] If the damage is too extensive to be repaired, the DDR can signal for the initiation of apoptosis, or programmed cell death, thereby eliminating the damaged cell. The Fanconi Anemia (FA) pathway is a critical component in the repair of interstrand cross-links.

Conclusion

This compound's role as a DNA cross-linking agent underpins its utility as a chemotherapeutic agent. Its bifunctional epoxide structure enables the formation of highly cytotoxic interstrand DNA cross-links, which disrupt fundamental cellular processes and lead to cell death. While detailed molecular studies on this compound are less common in recent literature, the foundational principles of its mechanism of action are well-established within the broader context of alkylating agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the specific molecular interactions and cellular consequences of this compound treatment. A deeper understanding of these aspects may pave the way for the development of more effective and targeted cancer therapies.

References

- 1. auajournals.org [auajournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 5. Intravesical chemotherapy: in vitro studies on the relationship between dose and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intravesical ethoglucid (Epodyl) for treatment of noninvasive bladder cancer (stage Ta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intravesical epodyl in the management of bladder tumors: combined experience of the Yorkshire Urological Cancer Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoglucid's Effect on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract